4-Bromo-2-fluorobenzyl bromide
Overview
Description
4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide with the molecular formula C7H5Br2F and a molecular weight of 267.92 g/mol . It is a white to off-white crystalline solid that is used in various chemical syntheses. This compound is known for its reactivity due to the presence of both bromine and fluorine atoms on the benzene ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide . It is primarily used as a reagent in the synthesis of various pharmaceutical compounds . The primary targets of this compound are the reactive sites in other molecules where it acts as an alkylating agent .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the benzyl bromide to a target molecule. This process can result in significant changes to the target molecule, potentially altering its function or activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target molecules it interacts with. For instance, it has been used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione , indicating its potential role in modifying biochemical pathways related to this compound.
Pharmacokinetics
As a small, lipophilic molecule, it is likely to have good bioavailability and can easily cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it alkylates. By modifying these molecules, it can significantly alter their function, potentially leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity may also be affected by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorobenzyl bromide can be synthesized from 4-bromo-2-fluorobenzyl alcohol. The alcohol is dissolved in 48% hydrobromic acid and heated to 100°C for 10 minutes. After the reaction, the mixture is neutralized with potassium carbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The final product is obtained by concentrating the solution under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atoms. It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine can produce a benzylamine derivative, while reaction with a thiol can yield a benzylthioether .
Scientific Research Applications
4-Bromo-2-fluorobenzyl bromide is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: Similar in structure but lacks the additional bromine atom, making it less reactive in certain substitution reactions.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains multiple fluorine atoms, which can significantly alter its reactivity and applications compared to 4-bromo-2-fluorobenzyl bromide.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNLZXYPAULDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057822 | |
Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76283-09-5 | |
Record name | 4-Bromo-2-fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76283-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076283095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-2-FLUOROBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z26XYC1JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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